molecular formula C18H15BrClN3OS B2422632 N-(4-bromophenyl)-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 330453-79-7

N-(4-bromophenyl)-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2422632
CAS No.: 330453-79-7
M. Wt: 436.75
InChI Key: SOJFQNLCWTYHOU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrClN3OS and its molecular weight is 436.75. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-8-4-12(19)5-9-14)16(23-18(25)21-10)11-2-6-13(20)7-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJFQNLCWTYHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known by its CAS number 312735-15-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15BrClN3OS
  • Molecular Weight : 436.75 g/mol
  • CAS Number : 312735-15-2

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an anticancer agent and its effects on enzymatic activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown inhibitory effects on topoisomerase II enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

Case Study: Topoisomerase II Inhibition

A study by Matias-Barrios et al. highlighted the effectiveness of certain tetrahydropyrimidine derivatives as inhibitors of topoisomerase IIα and IIβ. These compounds induced cell cycle arrest and apoptosis in various cancer cell lines . The specific mechanisms involved include the disruption of DNA replication processes and induction of cellular stress responses.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has demonstrated potential as an acetylcholinesterase (AChE) inhibitor.

Enzymatic Activity Table

Enzyme TargetActivity LevelReference
AcetylcholinesteraseModerate Inhibition
Topoisomerase IIPotent Inhibition
UreaseStrong Inhibition

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Topoisomerases : The compound interferes with the action of topoisomerases, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Enzyme Interaction : It binds to active sites of enzymes such as AChE and urease, inhibiting their activity and altering metabolic pathways.

Molecular Interactions

Docking studies have shown that the compound interacts favorably with key amino acid residues in target enzymes. These interactions are crucial for understanding how structural modifications could enhance biological activity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Antiproliferative Effects : Significant reduction in cell viability in various cancer cell lines.
  • Induction of Apoptosis : Increased levels of apoptotic markers were observed following treatment with the compound.

Q & A

Basic: What synthetic methodologies are reported for preparing N-(4-bromophenyl)-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Methodological Answer:
The compound can be synthesized via Biginelli-like multicomponent reactions or stepwise functionalization of pyrimidine precursors. A typical approach involves:

  • Step 1: Condensation of 4-bromoaniline, 4-chlorobenzaldehyde, and thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core.
  • Step 2: Introduction of the carboxamide group via nucleophilic acyl substitution using activated carbonyl reagents (e.g., chloroformates or carbodiimides).
  • Regioselectivity Challenges: Steric hindrance from the 4-chlorophenyl and 6-methyl groups may require optimized reaction temperatures (60–80°C) and catalytic systems (e.g., Lewis acids like ZnCl₂) to ensure correct ring closure .

Basic: How is the structural characterization of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include:

  • Dihedral Angles: Measure the orientation of substituents (e.g., 4-bromophenyl vs. 4-chlorophenyl rings) relative to the pyrimidine core. For example, dihedral angles >80° indicate significant steric distortion .
  • Hydrogen Bonding: Intramolecular N–H⋯S or N–H⋯O interactions stabilize the thioxo group and influence tautomeric forms. Weak C–H⋯π interactions further stabilize crystal packing .
  • Validation Tools: Compare experimental data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized geometries to resolve ambiguities in substituent positioning .

Advanced: How can regioselectivity issues in the synthesis of substituted tetrahydropyrimidines be systematically addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: Electron-withdrawing groups (e.g., -Br, -Cl) on aryl rings direct nucleophilic attack to specific positions. Use Hammett plots to correlate substituent σ values with reaction rates .
  • Steric Maps: Computational tools (e.g., Molecular Operating Environment, MOE) model steric bulk to predict favored reaction pathways. For example, the 6-methyl group may block axial attack, favoring equatorial substitution .
  • Case Study: In analogous compounds, regioselective bromination at the 4-position was achieved using N-bromosuccinimide (NBS) under radical initiation, avoiding competing chlorination .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or polymorphic forms:

  • Dynamic NMR: Variable-temperature NMR can detect tautomeric equilibria (e.g., thione-thiol shifts). For example, coalescence temperatures >298 K suggest slow exchange rates .
  • Polymorph Screening: Use solvent-mediated crystallization (e.g., ethanol/water gradients) to isolate distinct polymorphs. SC-XRD confirms structural differences, such as variations in dihedral angles (e.g., 5.2° vs. 12.8° in related compounds) .
  • Complementary Techniques: Pair solid-state IR with solution-phase UV-Vis to identify solvent-dependent conformational changes .

Advanced: What computational strategies are effective for modeling ligand-receptor interactions involving this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to predict binding modes. The thioxo group often participates in hydrogen bonding with catalytic residues (e.g., Ser/Thr kinases).
  • MD Simulations: Run 100-ns molecular dynamics (MD) trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. RMSD plots >2.0 Å suggest conformational flexibility requiring scaffold optimization .
  • QSAR Models: Derive 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronegativity (e.g., -Br vs. -Cl) with inhibitory potency .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Scanning: Synthesize analogs with halogen replacements (e.g., -F, -I) at the 4-bromophenyl position to assess halogen bonding contributions.
  • Metabolic Stability: Introduce trifluoromethyl groups (as in related compounds) to enhance lipophilicity and reduce CYP450-mediated oxidation .
  • Biological Assays: Prioritize targets based on structural homology. For example, the thioxo group in this compound mimics ATP’s γ-phosphate, making it a candidate for kinase inhibition assays (e.g., EGFR or CDK2) .

Advanced: What mechanisms underlie the antimicrobial activity of structurally related tetrahydropyrimidines?

Methodological Answer:

  • Membrane Disruption: Lipophilic substituents (e.g., 4-chlorophenyl) enhance penetration into bacterial membranes, as shown in fluorescence anisotropy assays .
  • Enzyme Inhibition: In Candida albicans, thioxo-pyrimidines inhibit lanosterol demethylase (CYP51), validated via IC₅₀ assays and docking into the heme-binding pocket .
  • Resistance Mitigation: Synergistic studies with efflux pump inhibitors (e.g., verapamil) reduce MIC values by 4–8 fold in multidrug-resistant strains .

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